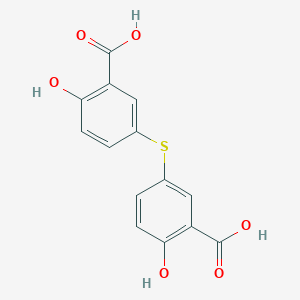

5,5'-Thiodisalicylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(3-carboxy-4-hydroxyphenyl)sulfanyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6S/c15-11-3-1-7(5-9(11)13(17)18)21-8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMJRSPNFCPIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061996 | |

| Record name | Benzoic acid, 3,3'-thiobis[6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820-99-1 | |

| Record name | 3,3′-Thiobis[6-hydroxybenzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,3'-thiobis(6-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,3'-thiobis[6-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,3'-thiobis[6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-THIODISALICYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,5'-Thiodisalicylic Acid: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5,5'-Thiodisalicylic acid (CAS Number: 1820-99-1), a molecule of significant interest in the biomedical field. While direct experimental data on this specific compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues, particularly thiosalicylic acid and other salicylic acid derivatives, to provide a robust framework for researchers. This guide will delve into its chemical identity, physicochemical properties, potential synthetic routes, analytical methodologies, and its promising role in the development of therapeutics for inflammatory and autoimmune diseases.

Core Chemical Identity and Physicochemical Properties

5,5'-Thiodisalicylic acid is a dimeric structure composed of two salicylic acid units linked by a thioether bond. This unique arrangement imparts specific chemical characteristics that are foundational to its potential biological activity.

CAS Number: 1820-99-1[1]

Molecular Formula: C₁₄H₁₀O₆S[2]

Molecular Weight: 306.29 g/mol [2]

Appearance: While specific data for the dimer is not widely published, it is anticipated to be a white to light yellow crystalline powder, similar to its monomer, thiosalicylic acid.[3][4]

Table 1: Key Physicochemical Properties of 5,5'-Thiodisalicylic Acid and Related Compounds

| Property | 5,5'-Thiodisalicylic Acid (Predicted/Inferred) | Thiosalicylic Acid (CAS 147-93-3) (Experimental) | Salicylic Acid (CAS 69-72-7) (Experimental) |

| Melting Point | Expected to be >170 °C | 162-169 °C[4][5][6] | 157-159 °C[7] |

| Solubility | Predicted to have low solubility in water, but soluble in organic solvents like DMSO, and alcohols. | Slightly soluble in hot water; soluble in ethanol, diethyl ether, and DMSO.[8] | Slightly soluble in water; soluble in ethanol, ether. |

| pKa | Two acidic protons (carboxylic acids) and two phenolic protons. pKa values are likely to be in the range of salicylic acid derivatives. | ~3.5 (carboxylic acid)[8] | 2.97 (carboxylic acid) |

| LogP | Calculated XLogP3 of 3.4, indicating moderate lipophilicity.[2] | 2.39[8] | 2.26 |

The thioether linkage in 5,5'-Thiodisalicylic acid is a critical feature. It provides a degree of rotational freedom and influences the overall three-dimensional shape of the molecule, which is crucial for its interaction with biological targets. The presence of two carboxylic acid and two hydroxyl groups suggests multiple points for hydrogen bonding, which can contribute to its binding affinity for enzymes and receptors.

Synthesis and Purification Strategies

Conceptual Synthetic Pathway

A likely approach to the synthesis of 5,5'-Thiodisalicylic acid involves the coupling of two molecules of a 5-halosalicylic acid derivative with a sulfur source, or the direct thiolation of salicylic acid under controlled conditions.

Sources

- 1. 5,5'-Thiodisalicylic Acid | CAS 1820-99-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. PubChemLite - 5,5'-thiodisalicylic acid (C14H10O6S) [pubchemlite.lcsb.uni.lu]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Thiosalicylic acid - Wikipedia [en.wikipedia.org]

- 8. Modern use of 5-aminosalicylic acid compounds for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of 5,5'-Thiodisalicylic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 5,5'-Thiodisalicylic Acid

5,5'-Thiodisalicylic acid, a symmetrical diaryl thioether, stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. Its structural architecture, featuring two salicylic acid moieties bridged by a sulfur atom, bestows upon it a unique combination of properties that are being increasingly explored for therapeutic applications, particularly in the management of inflammatory disorders and autoimmune diseases. The presence of carboxylic acid and hydroxyl functional groups on each aromatic ring, coupled with the conformational flexibility imparted by the thioether linkage, makes 5,5'-thiodisalicylic acid a compelling candidate for targeted drug design. This technical guide provides a comprehensive exploration of the molecular structure, bonding characteristics, a plausible synthetic pathway, and the putative mechanism of action of 5,5'-thiodisalicylic acid, offering a foundational resource for researchers dedicated to harnessing its potential.

Molecular Structure and Bonding: A Theoretical Perspective

In the absence of direct experimental crystallographic data for 5,5'-thiodisalicylic acid, we turn to computational chemistry to elucidate its molecular geometry and bonding characteristics. Density Functional Theory (DFT) calculations, a powerful tool for predicting molecular properties, provide valuable insights into the molecule's three-dimensional structure, bond lengths, bond angles, and the nature of its intramolecular interactions.[1][2][3][4][5][6][7][8][9]

The core structure of 5,5'-thiodisalicylic acid consists of two phenyl rings linked by a sulfur atom. Each phenyl ring is substituted with a carboxylic acid group and a hydroxyl group, ortho to each other. The thioether bridge introduces a degree of rotational freedom, allowing for different conformations of the molecule.

Key Structural Features (Predicted)

| Parameter | Predicted Value | Significance |

| C-S Bond Length | ~1.77 Å | The carbon-sulfur single bond is a key determinant of the overall molecular shape and flexibility. |

| C-S-C Bond Angle | ~103° | This angle dictates the spatial relationship between the two salicylic acid units. |

| Intramolecular H-Bonding | O-H···O=C | Strong intramolecular hydrogen bonding is predicted between the hydroxyl hydrogen and the carbonyl oxygen of the carboxylic acid group on each ring, similar to what is observed in salicylic acid.[1] This interaction contributes to the planarity of the salicylic acid moieties and influences their acidity and reactivity. |

The thioether linkage, with its C-S-C angle of approximately 103°, results in a bent overall molecular shape. The dihedral angles between the phenyl rings and the C-S-C plane will determine the molecule's global conformation, which can range from a relatively planar to a more twisted arrangement. These conformational possibilities are critical in understanding how the molecule interacts with biological targets.

Synthesis of 5,5'-Thiodisalicylic Acid: A Plausible Pathway

Caption: Proposed synthetic workflow for 5,5'-Thiodisalicylic Acid.

Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Mercaptosalicylic Acid

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chlorosalicylic acid in a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Add an excess of sodium sulfide (Na₂S) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the 5-mercaptosalicylic acid.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 5,5'-Thiodisalicylic Acid

-

In a clean, dry reaction vessel, combine the synthesized 5-mercaptosalicylic acid, an equimolar amount of 5-chlorosalicylic acid, a base such as potassium carbonate (K₂CO₃), and a catalytic amount of a copper(I) salt (e.g., CuI).

-

Add a high-boiling polar solvent, such as DMF or dimethyl sulfoxide (DMSO).

-

Heat the mixture at an elevated temperature (e.g., 120-150 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into acidic water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5,5'-thiodisalicylic acid.

Spectroscopic Characterization: Predicted Data

¹H and ¹³C NMR Spectroscopy (Predicted)

The symmetry of the 5,5'-thiodisalicylic acid molecule will simplify its NMR spectra.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~11.0-12.0 (broad s, 2H) | Carboxylic acid protons (-COOH) |

| ~10.0-11.0 (broad s, 2H) | Phenolic protons (-OH) |

| ~7.8 (d, 2H) | Aromatic protons ortho to -COOH |

| ~7.5 (dd, 2H) | Aromatic protons ortho to -S- and meta to -COOH |

| ~7.0 (d, 2H) | Aromatic protons ortho to -OH and meta to -S- |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 5,5'-thiodisalicylic acid is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3200-2500 (broad) | O-H stretching (carboxylic acid) |

| 3200-3000 (broad) | O-H stretching (phenol) |

| 3100-3000 | C-H stretching (aromatic) |

| 1700-1680 | C=O stretching (carboxylic acid) |

| 1600-1450 | C=C stretching (aromatic ring) |

| 1300-1200 | C-O stretching (phenol and carboxylic acid) |

| 700-600 | C-S stretching |

UV-Vis Spectroscopy (Predicted)

The UV-Vis spectrum of 5,5'-thiodisalicylic acid in a suitable solvent (e.g., ethanol or methanol) is expected to exhibit absorption maxima characteristic of substituted benzene rings. The thioether linkage may cause a slight red shift (bathochromic shift) compared to salicylic acid itself. Predicted λ_max values would likely fall in the range of 280-320 nm.

Applications in Drug Development: A Focus on Anti-Inflammatory Action

The structural similarity of the salicylic acid moieties in 5,5'-thiodisalicylic acid to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests its potential as an anti-inflammatory agent.[22][23][24][25][26][27][28][29][30] The mechanism of action, while not yet experimentally elucidated for this specific molecule, can be postulated based on the known activities of its components and through in silico modeling.[31][32][33][34][35]

Potential Mechanism of Action

A plausible mechanism of action for 5,5'-thiodisalicylic acid involves the modulation of key inflammatory pathways. One of the primary targets of salicylic acid and its derivatives is the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

Caption: Postulated mechanism of anti-inflammatory action of 5,5'-Thiodisalicylic Acid.

By inhibiting the IKK complex, 5,5'-thiodisalicylic acid could prevent the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

Furthermore, peroxisome proliferator-activated receptor-gamma (PPARγ) is another potential target. Some salicylic acid derivatives are known to act as PPARγ modulators, and activation of PPARγ generally leads to anti-inflammatory effects. In silico docking studies could help to predict the binding affinity of 5,5'-thiodisalicylic acid to PPARγ and other relevant inflammatory targets.

Conclusion and Future Directions

5,5'-Thiodisalicylic acid presents a promising scaffold for the development of novel therapeutic agents. While this guide has provided a comprehensive overview of its molecular structure and potential applications based on theoretical and comparative data, further experimental validation is crucial. Future research should focus on the definitive synthesis and purification of 5,5'-thiodisalicylic acid, followed by thorough spectroscopic characterization and single-crystal X-ray diffraction to confirm its molecular structure. Subsequently, in vitro and in vivo studies are necessary to elucidate its precise mechanism of action and to evaluate its efficacy and safety profile as a potential anti-inflammatory drug. The insights provided herein are intended to serve as a catalyst for such investigations, paving the way for the translation of this intriguing molecule from a theoretical concept to a tangible therapeutic asset.

References

- Salicyl(thio)ethers derivatives, process and intermediates for their preparation. (n.d.). Google Patents.

-

Calculated, scaled and measured infrared (IR) and Raman (Ra) frequencies (>600 cm-1) with intensity (IR) and activity. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Theoretical study on salicylic acid and its analogues: Intramolecular hydrogen bonding. (2026, August 5). ScienceDirect. Retrieved January 9, 2026, from [Link]

-

SAR of anti-inflammatory agents. (A higher resolution / colour version...). (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

(PDF) Antioxidative Activity of Some S-Alkyl Derivatives of Thiosalicylic Acid. In Vivo and In Silico Approach. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Theoretical study of the stability and reactivity of salicylic acid isomers by the DFT method. (2026, January 4). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Synthesis and anti-inflammatory action of (η-C5H5)2 Ti(Sal)2 and (η-C5H5)2 Ti(Clo)2. (2026, August 6). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Synthesis and antiestrogenic activity of diaryl thioether derivatives. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

In silico screening of P,N-ligands facilitates optimization of Au(iii)-mediated S-arylation. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

- Salicylic acid derivatives, the process for preparing the same and the heat-sensitive recording materials comprising thereof. (1997, March 12). Google Patents.

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved January 9, 2026, from [Link]

-

MOLECULAR STRUCTURE, SPECTROSCOPIC (FT-IR, FT- RAMAN) AND HOMO–LUMO ANALYSES OF SOME ACNE VULGARIS DRUGS. (n.d.). Rasayan Journal of Chemistry. Retrieved January 9, 2026, from [Link]

-

Dithiosalicylic acid patented technology retrieval search results. (n.d.). Patsnap. Retrieved January 9, 2026, from [Link]

-

Chemical Shift. (2023, February 11). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

Experimental and predicted NMR chemical shifts (ppm). (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

- Process for preparation of thioethers. (n.d.). Google Patents.

-

DFT, Molecular Docking, Molecular Dynamics Simulation, MMGBSA Calculation and Hirshfeld Surface Analysis of 5-Sulfosalicylic Acid. (2022, October 15). ResearchGate. Retrieved January 9, 2026, from [Link]

-

DFT, Molecular Docking, Molecular Dynamics Simulation, MMGBSA Calculation and Hirshfeld Surface Analysis of 5-Sulfosalicylic Acid. (2022, November). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Discovering New Tyrosinase Inhibitors by Using In Silico Modelling, Molecular Docking, and Molecular Dynamics. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 9, 2026, from [Link]

-

DFT and Molecular Docking Studies of a Set of Non-Steroidal Anti-Inflammatory Drugs. (n.d.). WMO College, Muttil. Retrieved January 9, 2026, from [Link]

-

Salicylideneamino-2-thiophenol inhibits inflammatory mediator genes (RANTES, MCP-1, IL-8 and HIF-1alpha) expression induced by tert-butyl hydroperoxide via MAPK pathways in rat peritoneal macrophages. (2008, May 14). PubMed. Retrieved January 9, 2026, from [Link]

-

Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. (n.d.). National Institutes of Health. Retrieved January 9, 2026, from [Link]

-

N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. (n.d.). ACS Publications. Retrieved January 9, 2026, from [Link]

-

Thiosalicylic acid. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

-

Anti-Inflammatory Activity of Natural Products. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

Bioactive Compounds as Inhibitors of Inflammation, Oxidative Stress and Metabolic Dysfunctions via Regulation of Cellular Redox Balance and Histone Acetylation State. (2023, February 22). National Institutes of Health. Retrieved January 9, 2026, from [Link]

-

In Silico Appraisal, Synthesis, Antibacterial Screening and DNA Cleavage for 1,2,5-thiadiazole Derivative. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

Structure-activity-relationship (SAR) for anti-oxidative and.... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 9, 2026, from [Link]

-

Discovery of novel immunopharmacological ligands targeting the IL-17 inflammatory pathway. (2020, October 9). PubMed. Retrieved January 9, 2026, from [Link]

-

Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

Quantum Chemical Computational Elucidation on Thiosemicarbazide 5 -Sulfosalicylate -Semi Organic Single Crystals for Nonlinear Optical Applications. (2021, March 29). ResearchGate. Retrieved January 9, 2026, from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 9, 2026, from [Link]

-

FT-Raman, FT-IR spectra and DFT calculations on monomeric and dimeric structures of 5-fluoro-and 5-chloro-salicylic acid. (2026, August 9). ResearchGate. Retrieved January 9, 2026, from [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. Retrieved January 9, 2026, from [Link]

-

Thiosalicylate. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Enhanced delivery of anti-inflammatory therapeutics using pH-responsive histidine-modified poly-L-lysine on mesoporous silica nanoparticles. (n.d.). National Institutes of Health. Retrieved January 9, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. wmocollege.ac.in [wmocollege.ac.in]

- 7. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antiestrogenic activity of diaryl thioether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Salicylic acid derivatives, the process for preparing the same and the heat-sensitive recording materials comprising thereof - Patent 0534257 [data.epo.org]

- 12. Dithiosalicylic acid patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 13. US4231956A - Process for preparation of thioethers - Google Patents [patents.google.com]

- 14. rsc.org [rsc.org]

- 15. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

- 20. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 21. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Salicylideneamino-2-thiophenol inhibits inflammatory mediator genes (RANTES, MCP-1, IL-8 and HIF-1alpha) expression induced by tert-butyl hydroperoxide via MAPK pathways in rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Bioactive Compounds as Inhibitors of Inflammation, Oxidative Stress and Metabolic Dysfunctions via Regulation of Cellular Redox Balance and Histone Acetylation State - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Discovery of novel immunopharmacological ligands targeting the IL-17 inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Enhanced delivery of anti-inflammatory therapeutics using pH-responsive histidine-modified poly-L-lysine on mesoporous silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. In silico screening of P,N-ligands facilitates optimization of Au(iii)-mediated S-arylation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 33. mdpi.com [mdpi.com]

- 34. Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 35. In Silico Appraisal, Synthesis, Antibacterial Screening and DNA Cleavage for 1,2,5-thiadiazole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Determining the Solubility of 5,5'-Thiodisalicylic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 5,5'-Thiodisalicylic acid in various solvents. Given the limited availability of public domain quantitative solubility data for this specific compound, this document focuses on equipping researchers with the foundational knowledge and detailed methodologies to generate reliable and reproducible solubility profiles.

Introduction: The Critical Role of Solubility in the Application of 5,5'-Thiodisalicylic Acid

5,5'-Thiodisalicylic acid is a molecule of significant interest in the biomedical field, recognized for its potential in the development of treatments for inflammatory and autoimmune disorders[]. The efficacy of any bioactive compound is intrinsically linked to its physicochemical properties, with solubility being a primary determinant of its formulation, bioavailability, and ultimate therapeutic effect. A thorough understanding of its solubility in a range of solvents is therefore not merely an academic exercise but a fundamental prerequisite for its translation from the laboratory to clinical applications.

The principle of "like dissolves like" is a foundational concept in predicting solubility[2]. The molecular structure of 5,5'-Thiodisalicylic acid, with its two carboxylic acid and two hydroxyl functional groups, suggests a degree of polarity and the potential for hydrogen bonding. These characteristics indicate that its solubility will be highly dependent on the nature of the solvent, particularly its polarity and hydrogen bonding capacity[2][3]. This guide will provide the tools to quantify these interactions.

Theoretical Framework: Factors Governing Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the interplay of intermolecular forces. The key factors influencing the solubility of 5,5'-Thiodisalicylic acid include:

-

Solvent Polarity: Polar solvents are generally more effective at dissolving polar solutes. The polarity of a solvent is determined by the presence of polar bonds and its overall molecular geometry[2]. Solvents can be broadly classified as polar protic (e.g., water, ethanol), polar aprotic (e.g., DMSO, acetone), and nonpolar (e.g., hexane).

-

Hydrogen Bonding: The hydroxyl and carboxylic acid groups of 5,5'-Thiodisalicylic acid can act as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding are likely to be more effective at solvating this molecule[2].

-

Temperature: The solubility of most solid compounds increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust method for determining the equilibrium solubility of 5,5'-Thiodisalicylic acid using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. HPLC is a highly sensitive and specific technique for determining the concentration of a compound in a solution[4].

Materials and Equipment

-

5,5'-Thiodisalicylic acid (purity >98%)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for determining the solubility of 5,5'-Thiodisalicylic acid is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 5,5'-Thiodisalicylic acid into a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a vortex mixer within a constant temperature environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

For viscous solvents, centrifugation may be necessary to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification by HPLC:

-

Preparation of Calibration Standards: Prepare a series of standard solutions of 5,5'-Thiodisalicylic acid of known concentrations in the same solvent used for the solubility determination.

-

Sample Dilution: Dilute the filtered supernatant to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Inject the diluted sample and the calibration standards into the HPLC system. A reverse-phase C18 column is a common starting point for the separation of aromatic acids. The mobile phase composition will need to be optimized but a mixture of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is a typical choice. Detection is usually performed using a UV detector at a wavelength where 5,5'-Thiodisalicylic acid exhibits strong absorbance.

-

Concentration Determination: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation of the calibration curve to determine the concentration of 5,5'-Thiodisalicylic acid in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the solubility of 5,5'-Thiodisalicylic acid in the original undiluted supernatant by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of 5,5'-Thiodisalicylic Acid in Various Solvents at a Specified Temperature

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (g/L) | Molar Solubility (mol/L) |

| Water | ||||

| Ethanol | ||||

| Methanol | ||||

| Acetone | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Other Solvents |

This table is a template for researchers to populate with their experimentally determined data.

Conclusion

This technical guide provides a robust framework for the experimental determination of the solubility of 5,5'-Thiodisalicylic acid. By following the detailed protocol and understanding the underlying theoretical principles, researchers can generate the critical solubility data necessary to advance the development of this promising compound for its intended applications in the pharmaceutical and biomedical fields. The provided methodologies and data presentation templates are designed to ensure scientific integrity and facilitate the generation of high-quality, reproducible results.

References

- Bevan, C. D., & Lloyd, J. B. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical chemistry, 72(8), 1781-1787.

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ? Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

pill.bid. Solubility Table. Retrieved from [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

StudySmarter. Polarity and Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Wikipedia. Thiosalicylic acid. Retrieved from [Link]

-

Chemistry Steps. Solubility of Organic Compounds. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2015). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Retrieved from [Link]

-

University of Groningen research portal. UV-Vis Spectroscopy to Enable Determination of the Dissolution Behavior of Solid Dispersions Containing Curcumin and Piperine. Retrieved from [Link]

-

Scientific Laboratory Supplies. Thiosalicylic acid, 97% | T33200-5G | SIGMA-ALDRICH. Retrieved from [Link]

-

Asian Journal of Chemistry. Solubility Determination of Salicylic Acids and its Metabolite. Retrieved from [Link]

-

ResearchGate. Solubility of 5Amino Salicylic Acid in Different Solvents at Various Temperatures. Retrieved from [Link]

-

ResearchGate. Solubility of Acetylsalicylic Acid in Ethanol, Acetone, Propylene Glycol, and 2Propanol. Retrieved from [Link]

-

Scribd. Solubility of Salicilic Acid in Several Solventes. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-

Semantic Scholar. Solubility of Salicylic Acid in Water, Ethanol, Carbon Tetrachloride, Ethyl Acetate, and Xylene. Retrieved from [Link]

-

NIH. Intrinsic Solubility of Ionizable Compounds from pKa Shift. Retrieved from [Link]

-

nz science class online. Solubility of salicylic acid. Retrieved from [Link]

-

PubChem. 2-Mercaptobenzoic Acid | C7H6O2S | CID 5443. Retrieved from [Link]

Sources

A Predictive and Mechanistic Guide to the Spectroscopic Characterization of 5,5'-Thiodisalicylic Acid

Introduction: Unveiling the Molecular Architecture of 5,5'-Thiodisalicylic Acid

5,5'-Thiodisalicylic acid, a molecule of significant interest in medicinal chemistry and materials science, presents a unique spectroscopic challenge. Its symmetrical structure, featuring two salicylic acid moieties linked by a thioether bridge, gives rise to a nuanced spectroscopic signature. This guide provides a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for 5,5'-Thiodisalicylic acid. By dissecting the spectra of its constituent precursors, salicylic acid and thiosalicylic acid, we will construct a comprehensive and theoretically grounded interpretation of the expected spectral features of the target molecule. This approach not only offers a roadmap for the empirical analysis of 5,5'-Thiodisalicylic acid but also serves as a case study in the predictive power of spectroscopic techniques for novel molecular entities.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

Proton NMR spectroscopy is a powerful tool for elucidating the electronic environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of 5,5'-Thiodisalicylic acid is expected to be relatively simple due to the molecule's C₂ symmetry.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A standard protocol for obtaining a high-resolution ¹H NMR spectrum of a solid aromatic acid like 5,5'-Thiodisalicylic acid is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and the presence of a residual solvent peak that does not typically interfere with the aromatic region.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters for a ¹H NMR experiment on a 400 MHz spectrometer include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Caption: A generalized workflow for acquiring an NMR spectrum.

Predicted ¹H NMR Spectrum and Interpretation

The chemical shifts in the ¹H NMR spectrum are influenced by the electron-donating and electron-withdrawing effects of the substituents on the aromatic rings.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | Broad Singlet | 2H | -COOH | The acidic protons of the carboxylic acid groups are expected to appear as a broad singlet at a downfield chemical shift due to hydrogen bonding and their acidic nature. |

| ~10-11 | Broad Singlet | 2H | -OH | The phenolic hydroxyl protons will also be downfield and broad due to hydrogen bonding and exchange. |

| ~7.8-8.0 | Doublet | 2H | H-6, H-6' | These protons are ortho to the electron-withdrawing carboxylic acid group and will be the most deshielded of the aromatic protons. |

| ~7.4-7.6 | Doublet of Doublets | 2H | H-4, H-4' | These protons are meta to the carboxylic acid and ortho to the thioether linkage. |

| ~7.0-7.2 | Doublet | 2H | H-2, H-2' | These protons are ortho to the electron-donating hydroxyl group and will be the most shielded of the aromatic protons. |

graph Molecule_Structure_H { node [shape=plaintext, fontcolor="#202124"]; edge [color="#34A853"];

mol [label=<<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD>TD><TD>TD><TD>H-2'TD><TD>TD><TD>H-6'TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>CTD><TD>--TD><TD>CTD><TD>--TD><TD>CTD><TD>TD>TR><TR><TD>HO-CTD><TD>TD><TD>TD><TD>STD><TD>TD><TD>TD><TD>C-OHTD>TR><TR><TD>TD><TD>CTD><TD>--TD><TD>CTD><TD>--TD><TD>CTD><TD>TD>TR><TR><TD>TD><TD>TD><TD>H-4'TD><TD>TD><TD>H-4TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>H-2TD><TD>TD><TD>TD><TD>TD><TD>H-6TD><TD>TD>TR>TABLE>>]; }

Caption: Labeled protons on 5,5'-Thiodisalicylic acid.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides valuable information about the carbon framework of a molecule. Due to the symmetry of 5,5'-Thiodisalicylic acid, only seven distinct carbon signals are expected in the broadband-decoupled ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental procedure for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

-

Sample Concentration: A higher sample concentration (20-50 mg in 0.6-0.7 mL of solvent) is often required due to the lower natural abundance of the ¹³C isotope.

-

Acquisition Parameters: A wider spectral width (e.g., 0-200 ppm) is used. Longer acquisition times and a greater number of scans are typically necessary to obtain a good signal-to-noise ratio.

-

Decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectrum and Interpretation

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic environment.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~170-175 | C-7, C-7' (-COOH) | The carboxylic acid carbons are highly deshielded and appear at the downfield end of the spectrum. |

| ~160-165 | C-1, C-1' (C-OH) | The carbons bearing the hydroxyl groups are also significantly deshielded due to the electronegativity of oxygen. |

| ~135-140 | C-5, C-5' (C-S) | The carbons attached to the sulfur atom will be influenced by the thioether linkage. |

| ~130-135 | C-3, C-3' | Aromatic CH carbon. |

| ~120-125 | C-6, C-6' | Aromatic CH carbon. |

| ~115-120 | C-4, C-4' | Aromatic CH carbon. |

| ~110-115 | C-2, C-2' | The carbons ortho to the hydroxyl group will be shielded relative to the other aromatic carbons. |

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of 5,5'-Thiodisalicylic acid is expected to show characteristic absorption bands for its functional groups.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

For a solid sample like 5,5'-Thiodisalicylic acid, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.[1][2][3][4]

-

ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact between the sample and the crystal. The IR beam is then passed through the crystal, and the resulting spectrum is recorded. This method is non-destructive and requires minimal sample preparation.

-

KBr Pellet: A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the spectrometer for analysis.

Caption: Common sample preparation workflows for FTIR analysis of solids.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by the vibrations of the hydroxyl, carboxylic acid, and aromatic functionalities.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale |

| 3200-2500 | O-H stretch (carboxylic acid) | Broad, Strong | The broadness is due to extensive hydrogen bonding between the carboxylic acid groups. |

| ~3200 | O-H stretch (phenol) | Broad, Medium | The phenolic hydroxyl stretch will also be broad due to hydrogen bonding. |

| ~1700-1680 | C=O stretch (carboxylic acid) | Strong, Sharp | This is a characteristic and intense absorption for the carbonyl group in an aromatic carboxylic acid. |

| ~1600, ~1470 | C=C stretch (aromatic) | Medium to Strong | Multiple bands are expected for the aromatic ring vibrations. |

| ~1300-1200 | C-O stretch (carboxylic acid & phenol) | Strong | Strong absorptions are expected from the C-O stretching vibrations. |

| ~700-600 | C-S stretch | Weak to Medium | The thioether C-S stretching vibration is typically weak. |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated π systems in the aromatic rings of 5,5'-Thiodisalicylic acid will result in characteristic UV absorptions.

Experimental Protocol: UV-Vis Spectroscopy

A standard procedure for obtaining a UV-Vis spectrum is as follows:[5][6][7][8]

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette.

-

Sample Measurement: Fill a matched cuvette with the sample solution and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).

Caption: A simplified workflow for UV-Vis spectroscopic analysis.

Predicted UV-Vis Spectrum and Interpretation

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic rings. The spectrum of salicylic acid typically shows two main absorption bands.[9] A similar pattern is expected for 5,5'-Thiodisalicylic acid, with potential shifts in the absorption maxima due to the influence of the thioether linkage.

| Predicted λmax (nm) | Transition | Rationale |

| ~230-240 | π → π | This high-energy transition is characteristic of the benzene ring. |

| ~300-310 | π → π | This lower-energy transition is also associated with the conjugated system of the substituted benzene ring. The thioether linkage may cause a slight red shift (bathochromic shift) compared to salicylic acid due to the lone pairs on the sulfur atom extending the conjugation. |

Conclusion: A Synergistic Approach to Spectroscopic Elucidation

This in-depth guide has provided a comprehensive, predictive framework for the spectroscopic analysis of 5,5'-Thiodisalicylic acid. By leveraging a mechanistic understanding of how molecular structure dictates spectroscopic behavior and by drawing comparisons with the known spectra of its precursors, we have constructed a detailed and scientifically rigorous prediction of its NMR, IR, and UV-Vis spectra. The experimental protocols outlined herein provide a practical basis for the empirical validation of these predictions. Ultimately, the synergistic application of these spectroscopic techniques will be essential for the unambiguous characterization of 5,5'-Thiodisalicylic acid, paving the way for its further exploration in various scientific and technological domains.

References

- Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001895). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001895). Retrieved from [Link]

- Trivedi, M. K., Branton, A., Trivedi, D., & Jana, S. (2015). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 232-237.

-

NIST. (n.d.). Salicylic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Salicylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Mercaptobenzoic Acid. Retrieved from [Link]

- Al-daher, I. M., Salman, S. R., & Noori, M. A. (1990). 1H NMR Study of Some Thiosalicylic Acid Complexes. Spectroscopy Letters, 23(6), 791-798.

-

ResearchGate. (n.d.). UV–Vis–NIR spectra of compound 1 and of thiosalicylic acid. Retrieved from [Link]

- Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Pharmaceutical and Medicinal Chemistry, 9(3), 1-2.

- European Journal of Engineering and Technology Research. (2018).

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 14.4: Quantitative Applications. Retrieved from [Link]

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 3. jascoinc.com [jascoinc.com]

- 4. rtilab.com [rtilab.com]

- 5. longdom.org [longdom.org]

- 6. scribd.com [scribd.com]

- 7. eu-opensci.org [eu-opensci.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

The Biological Versatility of 5,5'-Thiodisalicylic Acid: A Technical Guide for Researchers

Foreword: Unveiling the Potential of a Unique Dimer

5,5'-Thiodisalicylic acid, a molecule formed by the thioether linkage of two salicylic acid units, presents a compelling subject for researchers in drug discovery and development. Its inherent structural motifs—the salicylate backbone known for its anti-inflammatory properties and the sulfur linkage often associated with antimicrobial and antioxidant activities—suggest a broad spectrum of biological potential. This technical guide provides an in-depth exploration of the known and extrapolated biological activities of 5,5'-Thiodisalicylic acid, offering a framework for future research and application. While direct and extensive research on this specific molecule is emerging, this document synthesizes information from related compounds and foundational chemical principles to provide a comprehensive overview for the scientific community.

Physicochemical Properties and Structural Insights

5,5'-Thiodisalicylic acid (CAS No: 1820-99-1) is a white to light yellow crystalline powder with the molecular formula C₁₄H₁₀O₆S and a molecular weight of 306.29 g/mol .[1] The presence of two carboxylic acid and two hydroxyl groups imparts specific solubility and reactivity characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₆S | [2][3] |

| Molecular Weight | 306.29 g/mol | [2][3] |

| Appearance | White to Light yellow powder/crystal | [1] |

| Purity | >98.0% (GC) | [1] |

The unique dimeric structure, with a flexible thioether bridge connecting two rigid salicylic acid moieties, is key to its potential biological interactions. This structure allows for multiple points of interaction with biological targets, including hydrogen bonding, ionic interactions, and potential coordination with metal ions.

Anti-inflammatory Activity: A Legacy of Salicylates

The anti-inflammatory potential of 5,5'-Thiodisalicylic acid is strongly suggested by its salicylate components. Salicylic acid and its derivatives, most notably 5-aminosalicylic acid (5-ASA), are well-established anti-inflammatory agents.[2][4] The primary mechanism of action for these compounds is believed to involve the scavenging of reactive oxygen species (ROS), which are key mediators in the inflammatory cascade.[2]

Putative Mechanism of Action: Targeting Oxidative Stress

Inflammatory processes are often characterized by an overproduction of ROS by activated immune cells. These ROS can damage tissues and perpetuate the inflammatory response. Salicylates can directly scavenge these harmful radicals, thereby mitigating their damaging effects. It is highly probable that 5,5'-Thiodisalicylic acid shares this antioxidant-driven anti-inflammatory activity.

Diagram: Postulated Anti-inflammatory Mechanism of 5,5'-Thiodisalicylic Acid

Caption: Postulated mechanism of anti-inflammatory action.

Experimental Protocol: In Vitro Evaluation of Antioxidant Activity

To validate the presumed antioxidant and anti-inflammatory properties, a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay can be employed.

Objective: To determine the free radical scavenging capacity of 5,5'-Thiodisalicylic acid.

Materials:

-

5,5'-Thiodisalicylic acid

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of 5,5'-Thiodisalicylic acid in methanol.

-

Prepare serial dilutions of the stock solution to obtain a range of concentrations.

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of 5,5'-Thiodisalicylic acid or ascorbic acid to the wells.

-

Include a control group with methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Antimicrobial Potential: The Role of the Thioether Linkage

While direct studies on the antimicrobial properties of 5,5'-Thiodisalicylic acid are limited, the presence of a sulfur atom suggests potential activity. Organosulfur compounds are known to exhibit a broad range of antimicrobial effects.[5] Furthermore, metal complexes of ligands containing sulfur and nitrogen atoms often show enhanced antimicrobial activity compared to the ligands alone.[6][7][8]

Hypothetical Mechanisms of Antimicrobial Action

The antimicrobial activity of sulfur-containing compounds can be attributed to several mechanisms:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the molecule may allow it to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.

-

Inhibition of Essential Enzymes: The sulfur atom could interact with metal ions that are essential cofactors for bacterial enzymes, leading to their inactivation.

-

Interference with Protein Synthesis: The compound might bind to bacterial ribosomes, thereby inhibiting protein synthesis.

Diagram: Potential Antimicrobial Mechanisms

Caption: Potential targets for antimicrobial activity.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of 5,5'-Thiodisalicylic acid against various bacterial and fungal strains.

Materials:

-

5,5'-Thiodisalicylic acid

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Bacterial/fungal inoculums standardized to 0.5 McFarland

-

Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

-

Negative control (broth only)

Procedure:

-

Prepare a stock solution of 5,5'-Thiodisalicylic acid in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth.

-

Perform serial two-fold dilutions of the compound in the 96-well plates containing the broth.

-

Add the standardized microbial inoculum to each well.

-

Include a positive control well with a known antimicrobial agent and a negative control well with only broth and inoculum.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anticancer Activity: An Emerging Frontier

The potential anticancer activity of 5,5'-Thiodisalicylic acid is an area ripe for investigation. Salicylic acid itself has been shown to have chemopreventive effects.[7] Furthermore, many heterocyclic compounds containing sulfur, such as thiazole and thiadiazole derivatives, exhibit significant cytotoxic activity against various cancer cell lines.[9][10]

Postulated Anticancer Mechanisms

The anticancer effects could be mediated through various pathways:

-

Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by activating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

-

Cell Cycle Arrest: It might interfere with the cell cycle progression, preventing cancer cells from dividing and proliferating.

-

Inhibition of Angiogenesis: The molecule could potentially inhibit the formation of new blood vessels that supply nutrients to tumors.

Diagram: Potential Anticancer Mechanisms of Action

Sources

- 1. sites.ualberta.ca [sites.ualberta.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thiosalicylic acid | 147-93-3 [chemicalbook.com]

- 4. Mechanism of action of 5-aminosalicylic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Antioxidant Properties of 5,5'-Thiodisalicylic Acid

Abstract

Oxidative stress, the imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is a key pathological driver in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1] This has spurred significant interest in identifying and characterizing novel antioxidant compounds. 5,5'-Thiodisalicylic acid, a molecule integrating two salicylic acid moieties through a thioether linkage, presents a compelling chemical architecture for antioxidant activity. The presence of phenolic hydroxyl groups, carboxylic acid functionalities, and a central sulfur atom suggests multiple mechanisms for mitigating oxidative damage. This guide provides a comprehensive technical overview of the theoretical antioxidant properties of 5,5'-Thiodisalicylic acid, its likely mechanisms of action, and detailed protocols for its experimental validation.

Introduction: The Molecular Rationale for Antioxidant Potential

The therapeutic action of salicylates has been historically linked to their anti-inflammatory effects, but a growing body of evidence highlights their significant antioxidant capabilities.[2] These properties are often independent of cyclooxygenase inhibition and contribute substantially to their protective effects.[2] 5,5'-Thiodisalicylic acid (TDSA) is a structural analogue of salicylic acid, possessing key functional groups that are hallmarks of potent antioxidant compounds.

Its structure suggests a multi-pronged approach to neutralizing oxidative threats:

-

Phenolic Hydroxyl Groups: Essential for donating hydrogen atoms to neutralize free radicals.

-

Carboxylic Acid Groups: Along with the hydroxyl groups, these can participate in the chelation of pro-oxidant transition metals.

-

Thioether Bridge: The sulfur atom can act as a target for oxidation, thereby quenching ROS, and influences the electronic properties of the entire molecule.

This guide will deconstruct these potential mechanisms and provide the experimental frameworks required to rigorously assess the antioxidant efficacy of TDSA.

Caption: Chemical structure of 5,5'-Thiodisalicylic acid highlighting its key functional groups.

Postulated Mechanisms of Antioxidant Action

The antioxidant activity of a compound can be executed through several chemical pathways. For TDSA, the primary mechanisms are likely to be direct radical scavenging and metal ion chelation.

Free Radical Scavenging

Free radicals, molecules with unpaired electrons, are highly reactive and can cause cascading damage to lipids, proteins, and DNA.[1] Phenolic compounds like TDSA are excellent radical scavengers.

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group (-OH) can donate its hydrogen atom to a free radical (R•), neutralizing it and forming a stable phenoxyl radical. This phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the thioether bridge, which makes it significantly less reactive than the initial radical.

-

Single Electron Transfer (SET): Alternatively, the phenolic moiety can donate an electron to a radical, forming a radical cation. This is often followed by proton loss to yield the same stable phenoxyl radical.

Caption: Simplified workflow for Hydrogen Atom Transfer (HAT) by TDSA.

Transition Metal Chelation

Transition metals like iron (Fe²⁺) and copper (Cu²⁺) are potent catalysts of oxidative damage. They participate in the Fenton reaction, which generates the highly destructive hydroxyl radical (•OH) from hydrogen peroxide.

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

By chelating these metal ions, TDSA can sequester them, preventing their participation in such redox cycling. The ortho-positioning of the carboxylic acid and hydroxyl groups on each salicylic acid ring forms a classic bidentate chelation site, ideal for binding metal ions and rendering them catalytically inert.

Caption: How TDSA prevents Fenton reaction-mediated damage via metal chelation.

Experimental Validation: Protocols and Workflows

To validate these postulated mechanisms, a series of standardized in vitro assays should be performed. These assays provide quantitative data on the specific antioxidant capacities of the test compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and reliable methods for screening the radical scavenging activity of compounds.[3] It measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagent Preparation:

-

Prepare a stock solution of 5,5'-Thiodisalicylic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

-

-

Assay Procedure (96-well plate format):

-

Create a serial dilution of the TDSA stock solution to obtain a range of concentrations (e.g., 1 to 500 µg/mL).

-

To each well, add 100 µL of the DPPH solution.

-

Add 100 µL of the different TDSA dilutions to their respective wells.

-

For the control well, add 100 µL of the solvent (e.g., methanol) instead of the TDSA solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % inhibition against the concentration of TDSA to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay is complementary to the DPPH assay and is applicable to both hydrophilic and lipophilic antioxidants.[4] It measures the reduction of the pre-formed ABTS radical cation (ABTS•⁺).

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to form the ABTS•⁺ radical cation.

-

Before use, dilute the ABTS•⁺ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

-

Assay Procedure (96-well plate format):

-

Prepare serial dilutions of the TDSA stock solution.

-

Add 290 µL of the diluted ABTS•⁺ solution to each well.

-

Add 10 µL of the different TDSA dilutions to their respective wells.

-

Incubate at room temperature for 6-10 minutes.

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the % inhibition and IC₅₀ value as described for the DPPH assay.

-

Ferrous Ion Chelating (FIC) Assay

This assay directly measures the ability of a compound to chelate ferrous iron (Fe²⁺). The principle is based on the competition between the test compound and ferrozine for the iron. Ferrozine forms a stable, magenta-colored complex with Fe²⁺. In the presence of a chelating agent, the formation of this complex is disrupted, leading to a decrease in color intensity.

-

Reagent Preparation:

-

Prepare solutions of TDSA at various concentrations.

-

Prepare a 2 mM FeCl₂ solution and a 5 mM ferrozine solution.

-

-

Assay Procedure:

-

In a microcentrifuge tube, mix 50 µL of the TDSA sample with 50 µL of the 2 mM FeCl₂ solution.

-

Allow the mixture to incubate for 5 minutes.

-

Initiate the reaction by adding 100 µL of 5 mM ferrozine.

-

Shake vigorously and incubate at room temperature for 10 minutes.

-

-

Measurement:

-

Measure the absorbance of the solution at 562 nm. EDTA is commonly used as a positive control.

-

-

Calculation:

-

Calculate the percentage of metal chelating activity: % Chelating Activity = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC₅₀ value.

-

Caption: General workflow for the in vitro evaluation of TDSA's antioxidant properties.

Data Presentation and Interpretation

The primary output from these assays is the IC₅₀ value, which represents the concentration of the test compound required to achieve 50% of the maximal effect (e.g., 50% radical inhibition or 50% metal chelation). A lower IC₅₀ value indicates greater potency. Results should be compared against a well-known standard antioxidant, such as Ascorbic Acid, Trolox, or Gallic Acid.

Table 1: Hypothetical Antioxidant Activity Data for 5,5'-Thiodisalicylic Acid

| Assay | Test Compound | IC₅₀ (µg/mL) ± SD |

|---|---|---|

| DPPH Scavenging | 5,5'-Thiodisalicylic Acid | Expected Low Value |

| Ascorbic Acid (Standard) | Reference Value | |

| ABTS Scavenging | 5,5'-Thiodisalicylic Acid | Expected Low Value |

| Trolox (Standard) | Reference Value | |

| Fe²⁺ Chelation | 5,5'-Thiodisalicylic Acid | Expected Low Value |

| | EDTA (Standard) | Reference Value |

Note: This table is for illustrative purposes. Actual values must be determined experimentally.

Cellular and Advanced Applications

While in vitro chemical assays are crucial for initial screening, evaluating antioxidant activity in a cellular context provides more biologically relevant data.

-

Cellular Antioxidant Activity (CAA) Assay: This assay uses cultured cells (e.g., HaCaT or HepG2) loaded with a fluorescent probe (like DCFH-DA) that emits fluorescence upon oxidation by intracellular ROS. A decrease in fluorescence in the presence of the test compound indicates its ability to permeate cell membranes and quench intracellular ROS.[5][6]

-

In Vivo Studies: Further research should progress to animal models of oxidative stress. Studies on related S-alkyl derivatives of thiosalicylic acid have shown that these compounds can decrease pro-oxidative markers and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) in vivo.[7] Similar investigations would be critical to fully elucidate the therapeutic potential of TDSA.

Conclusion and Future Directions

5,5'-Thiodisalicylic acid is a molecule of high interest for antioxidant research and drug development. Its chemical structure, combining the proven radical-scavenging ability of phenolic acids with the metal-chelating potential of ortho-hydroxybenzoic acids and the redox activity of a thioether, provides a strong theoretical basis for potent, multi-mechanistic antioxidant action.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these properties. Rigorous quantification of its radical scavenging and metal chelating capacities, followed by validation in cellular and in vivo models, will be essential to fully characterize its profile and pave the way for its potential application as a therapeutic agent in oxidative stress-related pathologies.

References

-

Antioxidative Activity of Some S-Alkyl Derivatives of Thiosalicylic Acid. In Vivo and In Silico Approach. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Journal of Agricultural and Food Chemistry, 64(5), 991-1009. Available from: [Link]

-

Ácsová, A., Hojerová, J., & Mášková, E. (2021). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Potravinarstvo Slovak Journal of Food Sciences, 15, 198-212. Available from: [Link]

-

Antal, D. S. (2009). Assessment of antioxidant activity by using different in vitro methods. Revue Roumaine de Chimie, 54(9), 741-746. Available from: [Link]

-

Duthie, G. G., & Wood, A. D. (2011). Antioxidant properties and associated mechanisms of salicylates. Current medicinal chemistry, 18(21), 3146–3151. Available from: [Link]

-

Bunaciu, A. A., Danet, A. F., & Aboul-Enein, H. Y. (2015). Recent Applications for in Vitro Antioxidant Activity Assay. Critical Reviews in Analytical Chemistry, 45(5), 389-397. Available from: [Link]

-

Afolayan, A. J., & Wintola, O. A. (2014). In vitro free radical scavenging and antioxidant properties of ethanol extract of Terminalia glaucescens. Pharmacognosy magazine, 10(Suppl 2), S424–S433. Available from: [Link]

-

Synthesis and Biological Evaluation of Some N‐Arylpyrazoles and Pyrazolo[3,4‐d]pyridazines as Antiinflammatory Agents. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Kadoma, Y., & Fujisawa, S. (2011). Radical-scavenging activity of thiols, thiobarbituric acid derivatives and phenolic antioxidants determined using the induction period method for radical polymerization of methyl methacrylate. Molecules (Basel, Switzerland), 16(12), 10445–10456. Available from: [Link]

-

Formation and Structural Characterization of Metal Complexes derived from Thiosalicylic Acid. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Bjørklund, G., Crisponi, G., Nurchi, V. M., Cappai, R., Djordjevic, A. B., & Aaseth, J. (2019). A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. Molecules (Basel, Switzerland), 24(18), 3247. Available from: [Link]

-

Paudel, B., Bhattarai, H. D., & Kim, I. C. (2019). Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review. Molecules, 24(19), 3496. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

Almeida, L., & Laranjinha, J. A. (2001). Antioxidant activity of 5-aminosalicylic acid against peroxidation of phosphatidylcholine liposomes in the presence of alpha-tocopherol: a synergistic interaction?. Free radical biology & medicine, 31(7), 905–914. Available from: [Link]

-

Aruoma, O. I., Wasil, M., Halliwell, B., Hoey, B. M., & Butler, J. (1987). The anti-oxidant properties of 5-aminosalicylic acid. Biochemical pharmacology, 36(21), 3739–3742. Available from: [Link]

-

Synthesis, Characterization and Chelating Properties of Furan Ring Containing Organic Ligands. (n.d.). RAIJMR. Retrieved January 9, 2026, from [Link]

-

Hazra, B., Biswas, S., & Mandal, N. (2008). Antioxidant and free radical scavenging properties of twelve traditionally used Indian medicinal plants. Turkish Journal of Biology, 32(4), 239-246. Available from: [Link]

-

Santos-Sánchez, N. F., Salas-Coronado, R., Villanueva-Cañongo, C., & Hernández-Carlos, B. (2019). Antioxidant Compounds and Their Antioxidant Mechanism. IntechOpen. Available from: [Link]

-

Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals. (n.d.). University of Saskatchewan. Retrieved January 9, 2026, from [Link]

-

Sigurdson, G. T., Robbins, R. J., Collins, T. M., & Giusti, M. M. (2017). Spectral and colorimetric characteristics of metal chelates of acylated cyanidin derivatives. Food chemistry, 221, 1078–1085. Available from: [Link]

-

Fernández-García, E., Carvajal-Lérida, I., & Pérez-Gálvez, A. (2020). Radical Scavenging and Cellular Antioxidant Activity of the Cocoa Shell Phenolic Compounds after Simulated Digestion. Antioxidants, 9(12), 1251. Available from: [Link]

-

Varga, B., Bencsik, T., & Horváth, G. (2017). Chemical Characterization, Free Radical Scavenging, and Cellular Antioxidant and Anti-Inflammatory Properties of a Stilbenoid-Rich Root Extract of Vitis vinifera. Oxidative medicine and cellular longevity, 2017, 3452148. Available from: [Link]

-

Tan, Y. F., Abdullah, N., & Tan, P. C. (2021). Antioxidant Activity, Total Phenolic and Flavonoid Content and LC–MS Profiling of Leaves Extracts of Alstonia angustiloba. Molecules, 26(18), 5669. Available from: [Link]

-

evaluation of the antioxidant capacity and content of. (n.d.). PharmacologyOnLine. Retrieved January 9, 2026, from [Link]

-